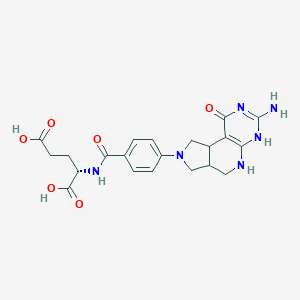

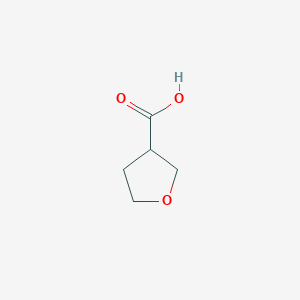

Tetrahydrofuran-3-carboxylic acid

Descripción general

Descripción

Tetrahydrofuran-3-carboxylic acid is a derivative of tetrahydrofuran (THF), which is a heterocyclic compound consisting of a five-membered ring containing four carbon atoms and one oxygen atom. The compound is further functionalized by the presence of a carboxylic acid group. It serves as a building block in the synthesis of various chemical compounds, including pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of tetrahydrofuran derivatives can be achieved through various routes. For instance, the synthesis of tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), a related compound, can be obtained from biomass-derived furans, which provides a sustainable route to adipic acid, a key component in Nylon-6,6 synthesis . Another approach involves the selective aerobic oxidation of tetrahydrofuran-2,5-dimethanol to THFDCA using hydrotalcite-supported gold catalysts, starting from the bio-based platform chemical 5-(hydroxymethyl)furfural (HMF) . Additionally, constrained oxacyclic hydroxyethylene isosteres of aspartic protease inhibitors, which include branched tetrahydrofuran 2-carboxylic acids, can be synthesized using aldol and Mukaiyama aldol methodologies .

Molecular Structure Analysis

The molecular structure of tetrahydrofuran-3-carboxylic acid derivatives can be characterized and analyzed using various spectroscopic techniques. For example, the crystal structure of a substituted tetrahydrofuran-3-carboxylic acid was determined using single-crystal X-ray diffraction, revealing the compound crystallizes in the triclinic system with specific unit-cell parameters10. Vibrational circular dichroism (VCD) studies have been used to investigate the intermolecular association of tetrahydrofuran-2-carboxylic acid in solution, emphasizing the effect of dimerization .

Chemical Reactions Analysis

Tetrahydrofuran derivatives participate in a variety of chemical reactions. The reactivity studies of THFDCA demonstrate the importance of the interplay between hydrogen iodide (HI), molecular hydrogen (H2), and the solvent for effective ring opening . The synthesis of 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives involves key transformations such as base-catalyzed methanolysis-rearrangement and ring opening catalyzed by ruthenium chloride and sodium periodate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrofuran-3-carboxylic acid derivatives are influenced by their molecular structure. The intermolecular associations, such as hydrogen bonding, play a significant role in the stability of these compounds . The synthesis and characterization of optically active derivatives, such as 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid, involve kinetic enzymatic resolution and computational studies to determine specific rotation and absolute configuration .

Aplicaciones Científicas De Investigación

-

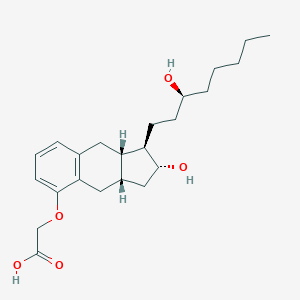

Synthesis of Tetrahydrofurans

- Field : Organic Chemistry

- Application : Tetrahydrofurans are used in total synthesis, a method used in organic chemistry to synthesize complex organic molecules from simple ones .

- Method : The synthesis of tetrahydrofurans often involves the opening of an epoxide ring, a process that allows control of the stereogenic centers in advance thanks to asymmetric .

- Results : This strategy allows easy access to enantio-enriched oxolanes, in moderate yields since this process involves a resolution .

-

Development of Organic Dosimeters

- Field : Materials Science

- Application : Radiation-induced reactions of a water-soluble coumarin derivative, coumarin-3-carboxyl acid (C3CA), were used to develop organic materials that can be used as tissue-equivalent dosimeters .

- Method : C3CA was added to polyvinyl chloride (PVC), polymethyl methacrylate (PMMA), and polyvinyl alcohol (PVA); the photoluminescence spectra of each polymer containing C3CA before and after X-ray irradiation were measured .

- Results : The materials based on PVC, PMMA, and PVA were sensitive to X-rays for doses up to 400 Gy, 8 kGy, and 1 kGy, respectively .

-

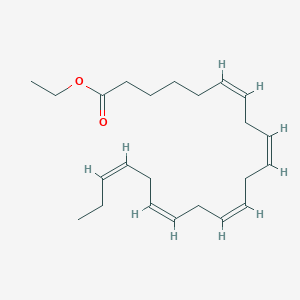

Reductive Conversion of Biomass-Derived Furancarboxylic Acids

- Field : Biomass Conversions

- Application : Furan ring hydrogenation to tetrahydrofuran-2-carboxylic acid (THFCA) and tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) easily proceeds over Pd catalysts . These reactions are part of the catalytic reduction systems of 2-furancarboxylic acid (FCA) and 2,5-furandicarboxylic acid (FDCA), which are produced from furfural and 5-hydroxymethylfurfural, important platform chemicals in biomass conversions .

- Method : The reactions proceed over Pt catalysts with good yields (~70%) at optimized conditions .

- Results : The hydrogenolysis of one C–O bond in the furan ring produces 5-hydroxyvaleric acid (5-HVA) and 2-hydroxyadipic acid .

-

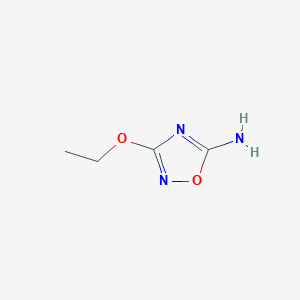

Reduction of Carboxylic Acids

- Field : Organic Chemistry

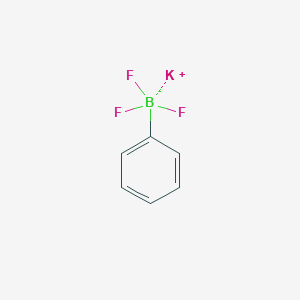

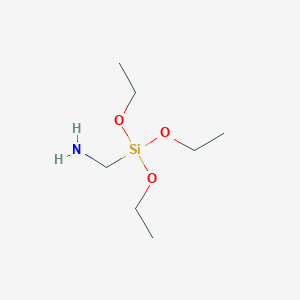

- Application : Borane is commonly used for the reduction of carboxylic acids in the presence of esters, lactones, amides, halides and other functional groups . In addition, borane rapidly reduces aldehydes, ketones, and alkenes .

- Method : Borane is commercially available as a complex with tetrahydrofuran (THF) or dimethysulfide in solution .

- Results : The reduction of carboxylic acids with borane leads to the corresponding alcohols or amines .

-

Biomass Conversions

- Field : Biomass Conversions

- Application : Furan ring hydrogenation to tetrahydrofuran-2-carboxylic acid (THFCA) and tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) easily proceeds over Pd catalysts . These reactions are part of the catalytic reduction systems of 2-furancarboxylic acid (FCA) and 2,5-furandicarboxylic acid (FDCA), which are produced from furfural and 5-hydroxymethylfurfural, important platform chemicals in biomass conversions .

- Method : These reactions proceed over Pt catalysts with good yields (~70%) at optimized conditions .

- Results : The hydrogenolysis of one C–O bond in the furan ring produces 5-hydroxyvaleric acid (5-HVA) and 2-hydroxyadipic acid .

-

Reduction of Carboxylic Acids

- Field : Organic Chemistry

- Application : Borane is commonly used for the reduction of carboxylic acids in the presence of esters, lactones, amides, halides and other functional groups . In addition, borane rapidly reduces aldehydes, ketones, and alkenes .

- Method : Borane is commercially available as a complex with tetrahydrofuran (THF) or dimethysulfide in solution .

- Results : The reduction of carboxylic acids with borane leads to the corresponding alcohols or amines .

Safety And Hazards

Tetrahydrofuran-3-carboxylic acid is highly flammable and harmful if swallowed . It causes serious eye irritation and may cause respiratory irritation . It may cause drowsiness or dizziness and is suspected of causing cancer . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Propiedades

IUPAC Name |

oxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTREHHXSQGWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405339 | |

| Record name | tetrahydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydrofuran-3-carboxylic acid | |

CAS RN |

89364-31-8, 66838-42-4 | |

| Record name | tetrahydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxolane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-Tetrahydro-3-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.